Molecular Weight Advantage for Fragment-Based Drug Discovery vs. 3-Substituted Analog
The target compound has a molecular weight of 307.4 g/mol, which is significantly lower than a closely related 3-substituted analog identified in the patent literature, 5-benzyl-2-(4-fluorophenyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (calculated MW ~439 g/mol) [1]. This lower molecular weight is advantageous in fragment-based screening campaigns where the 'rule of three' (MW <300) is preferred, positioning the target compound as a more tractable starting point for fragment growth and optimization.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 307.4 g/mol |
| Comparator Or Baseline | 5-benzyl-2-(4-fluorophenyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: MW ~439.4 g/mol (estimated from structural formula) |
| Quantified Difference | Reduction of approximately 132 g/mol (30% decrease) |
| Conditions | Calculated molecular weight comparison based on molecular formula (C19H18FN3 vs. C27H22FN5) |
Why This Matters
A lower molecular weight scaffold offers higher ligand efficiency metrics and improved pharmacokinetic starting points for hit-to-lead optimization.
- [1] Patents-Review.com. COMPOUNDS AS CASEIN KINASE INHIBITORS. Describes 5-benzyl-2-(4-fluorophenyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. View Source
